Propylparaben sodium

Catalog No.
S742810
CAS No.
35285-69-9
M.F
C10H11NaO3
M. Wt
202.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylparaben sodium

CAS Number

35285-69-9

Product Name

Propylparaben sodium

IUPAC Name

sodium;4-propoxycarbonylphenolate

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

InChI

InChI=1S/C10H12O3.Na/c1-2-7-13-10(12)8-3-5-9(11)6-4-8;/h3-6,11H,2,7H2,1H3;/q;+1/p-1

InChI Key

IXMINYBUNCWGER-UHFFFAOYSA-M

SMILES

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)[O-].[Na+]

Antimicrobial Activity

Propylparaben sodium possesses well-documented antimicrobial properties, making it effective against bacteria, fungi, and yeasts. This property has led to its extensive use in:

  • Cosmetics: Propylparaben sodium extends the shelf life of cosmetic products by inhibiting the growth of microorganisms that can cause spoilage and degrade product quality [].
  • Pharmaceuticals: It is used as a preservative in various pharmaceutical formulations, including pills, syrups, and topical medications, to maintain product sterility and prevent microbial contamination [].
  • Food Industry: While its use in food is restricted in some regions, propylparaben sodium can be used as a preservative in certain food products, particularly in combination with other preservatives, to prevent microbial growth and extend shelf life [].

Potential Health Effects

While propylparaben sodium exhibits antimicrobial properties, concerns have been raised regarding its potential health effects. Some studies have suggested:

  • Endocrine Disruption: Propylparaben sodium possesses weak estrogenic activity, raising concerns about potential endocrine disruption, particularly in the context of chronic exposure []. However, the significance of these findings and their translation to human health remain unclear and require further investigation.
  • Allergic Reactions: Propylparaben sodium can cause allergic skin reactions in some individuals, particularly with repeated exposure [].

Ongoing Research

Due to the ongoing debate surrounding its safety, propylparaben sodium continues to be a subject of active research. Current research efforts are focused on:

  • Refining safety assessments: This includes further investigating the potential for endocrine disruption and other health effects at relevant exposure levels.
  • Developing alternative preservatives: Researchers are exploring alternative preservatives with similar efficacy but potentially less concerning safety profiles.

Propylparaben sodium, also known as sodium propyl p-hydroxybenzoate, is the sodium salt of propylparaben, which is the n-propyl ester of p-hydroxybenzoic acid. It is a white crystalline solid with the chemical formula NaC₁₀H₁₂O₃ and a molecular weight of approximately 202.18 g/mol. Propylparaben sodium is primarily utilized as a preservative in various products, including cosmetics, pharmaceuticals, and food items due to its antimicrobial properties. It is regarded as safe for use by regulatory bodies like the FDA, which classifies it as generally recognized as safe .

Propylparaben sodium acts as a preservative by inhibiting the growth of bacteria, fungi, and yeasts. The exact mechanism is not fully understood, but it likely involves disrupting the cell membrane of microbes, affecting their ability to function and reproduce [].

The synthesis of propylparaben sodium involves the esterification of p-hydroxybenzoic acid with propanol, typically facilitated by an acidic catalyst. The reaction proceeds through several steps:

  • Protonation of Carbonyl: The carbonyl group of p-hydroxybenzoic acid is protonated under acidic conditions.
  • Nucleophilic Attack: Propanol acts as a nucleophile, attacking the positively charged carbonyl carbon.
  • Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the hydroxyl group can act as a leaving group.
  • Elimination of Water: Water is expelled, leading to the reformation of the carbonyl group and yielding propylparaben.
  • Sodium Salt Formation: The final step involves neutralizing the carboxylic acid group with sodium hydroxide to form propylparaben sodium .

The primary method for synthesizing propylparaben sodium involves:

  • Esterification Reaction: As described earlier, using p-hydroxybenzoic acid and propanol in the presence of an acid catalyst.
  • Neutralization: After synthesis, the resulting propylparaben is neutralized with sodium hydroxide to yield propylparaben sodium.

Alternative synthetic routes may include variations in reaction conditions or using different catalysts, but these are less commonly reported .

Propylparaben sodium is widely used across several industries:

  • Cosmetics: As a preservative in creams, lotions, shampoos, and other personal care products.
  • Pharmaceuticals: Incorporated into various medications as an excipient to maintain stability and prevent microbial growth.
  • Food Industry: Used as a food additive (E216) to prolong shelf life by inhibiting microbial growth .

Propylparaben sodium belongs to a class of compounds known as parabens. Here are some similar compounds along with their unique characteristics:

Compound NameStructure SimilarityUnique Properties
MethylparabenSimilar ester structureGenerally used at lower concentrations; less effective against certain fungi.
ButylparabenLonger alkyl chainMore potent antimicrobial activity but higher irritation potential.
EthylparabenIntermediate chain lengthUsed less frequently; moderate antimicrobial properties compared to others.

Propylparaben stands out due to its balance between efficacy and safety profile in various applications while being less irritating than some of its counterparts .

Hydrogen Bond Acceptor Count

3

Exact Mass

202.06058849 g/mol

Monoisotopic Mass

202.06058849 g/mol

Heavy Atom Count

14

UNII

625NNB0G9N

Related CAS

94-13-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 398 companies from 7 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 21 of 398 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 377 of 398 companies with hazard statement code(s):;
H318 (97.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

35285-69-9

Wikipedia

Propylparaben sodium

Use Classification

Cosmetics -> Preservative

Dates

Modify: 2023-08-15

Explore Compound Types